1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
The compound “1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 1-position with a (3,4-dimethoxyphenyl)methyl group and at the 3-position with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, the (3,4-dimethoxyphenyl)methyl group, and the carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring might undergo reactions typical of cyclic amines, while the carboxamide group could participate in reactions common to amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar regions could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been used in the synthesis of dioxopyrrolo and thienoisoquinolines, indicating its role in the development of heterocyclic compounds with potential pharmaceutical applications (Zinchenko et al., 2009).
- It is involved in the synthesis of carboxamides like thiophene-2-carboxamides, demonstrating its significance in creating compounds with potential antimicrobial properties (Talupur et al., 2021).
- Research has also focused on its use in creating crystal structures and conducting Hirshfeld surface analysis, crucial for understanding molecular interactions and properties (Prabhuswamy et al., 2016).
Biological and Pharmacological Studies
- Studies have explored its derivatives for antidepressant and nootropic activities, highlighting its potential in central nervous system (CNS) related therapies (Thomas et al., 2016).
- There has been interest in its analogs for cytotoxic activities against various cancer cell lines, suggesting its use in cancer research and therapy (Deady et al., 2003).
- The compound's derivatives have been synthesized for potential antioxidant activities, indicating its role in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Future Directions
The study of new and complex organic compounds like “1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide” could lead to the discovery of new drugs or materials with useful properties. Future research could involve further exploration of its synthesis, properties, and potential applications .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-9(5-12(11)20-2)7-16-8-10(14(15)18)6-13(16)17/h3-5,10H,6-8H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBMTFZTMXFMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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